4-(4-Fluorophenyl)oxan-4-ol
Description
4-(4-Fluorophenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative substituted at the 4-position with a hydroxyl (-OH) group and a 4-fluorophenyl ring. This structural motif combines the conformational rigidity of the oxane ring with the electronic effects of the fluorine atom, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-fluorophenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJKAYDWODALSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339223-85-6 | |
| Record name | 4-(4-fluorophenyl)oxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-(4-Fluorophenyl)oxan-4-ol typically involves the reaction of 4-fluorobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(4-Fluorophenyl)oxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom. Common reagents include sodium hydroxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and acid.
Scientific Research Applications
4-(4-Fluorophenyl)oxan-4-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The tetrahydropyran ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 4-(4-Fluorophenyl)oxan-4-ol with structurally related compounds, emphasizing core rings, substituents, and functional groups:
Key Differences in Properties and Activity
Core Ring Flexibility :
- Oxane derivatives (e.g., this compound) exhibit moderate ring flexibility, enabling conformational adaptation in biological targets .
- Cyclohexane-carboxylate derivatives (e.g., ) are more rigid, favoring applications in liquid crystals where planar alignment is critical .
Substituent Effects: Fluorine Position: 4-Fluorophenyl groups enhance metabolic stability and electron-withdrawing effects compared to 2- or 3-fluorophenyl analogs (e.g., 4-(3-Fluoro-4-methoxyphenyl)phenol, CAS: 1136617-28-1) . Chain Length: Longer substituents (e.g., 5-(4-fluorophenyl)valeric acid) improve enzyme-binding efficiency in herbicide modification, whereas shorter chains reduce activity .
Functional Group Impact :
- Hydroxyl groups (as in this compound) may facilitate hydrogen bonding in drug-receptor interactions.
- Amine derivatives (e.g., 4-[(4-Fluorophenyl)methyl]oxan-4-amine) are more basic, enhancing solubility and bioavailability in kinase inhibitors .
Biological Activity
4-(4-Fluorophenyl)oxan-4-ol, a compound characterized by a tetrahydropyran ring and a fluorophenyl substituent, has garnered attention for its potential biological activities. The presence of the fluorine atom significantly influences its chemical properties and interactions with biological systems. This article provides a comprehensive overview of the biological activity, mechanisms of action, and research findings related to this compound.
The compound is synthesized through the reaction of 4-fluorobenzaldehyde with tetrahydropyran, typically using acid catalysts under controlled conditions. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can further modify its biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to enzymes or receptors, while the oxan-4-ol structure influences solubility and bioavailability. Although detailed studies are still required to fully elucidate the mechanisms involved, preliminary findings suggest that it may modulate pathways relevant to various therapeutic applications .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against bacterial strains, indicating its use in developing antimicrobial agents .
- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation in cellular models, suggesting possible therapeutic applications in inflammatory diseases .
- Anticancer Potential : Investigations into its role as an anticancer agent have shown promise, particularly in inhibiting cancer cell proliferation through modulation of key signaling pathways .
Antimicrobial Activity
A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for both strains, indicating substantial antimicrobial potential .
Anti-inflammatory Studies
In vitro assays using RAW 264.7 macrophages revealed that treatment with this compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6). The compound's IC50 values were determined to be approximately 15 µM, showcasing its efficacy in modulating inflammatory responses .
Anticancer Research
A series of experiments investigated the compound's effects on various cancer cell lines. Notably, in MCF-7 breast cancer cells, this compound exhibited an IC50 value of 25 µM after 48 hours of treatment. The mechanism appears to involve cell cycle arrest and induction of apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Halogen Substituent | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Fluorine | Significant (MIC: 32 µg/mL) | Moderate (IC50: 25 µM) |
| 4-(4-Chlorophenyl)oxan-4-ol | Chlorine | Moderate | Low |
| 4-(4-Bromophenyl)oxan-4-ol | Bromine | Low | Moderate |
The presence of fluorine in this compound enhances both stability and reactivity compared to its chloro and bromo counterparts, which may explain its superior biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
